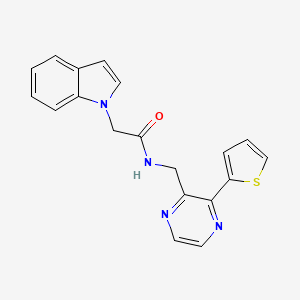

![molecular formula C16H26N2O4 B2944765 N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide CAS No. 13793-78-7](/img/structure/B2944765.png)

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide” is a synthetic organic compound . It is a derivative of procainamide, which is a local anesthetic . The compound is used as a precursor in the production of a variety of chemical commodities .

Synthesis Analysis

The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The reaction resulted in an 85% yield .Molecular Structure Analysis

The molecular structure of the compound was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .Chemical Reactions Analysis

The compound has been used in the synthesis of poly(2-(diethylamino)ethyl methacrylate)-based nanoparticles . The tertiary amine groups of the compound were utilized as functional handles to modify the core-forming block chemistry via a postpolymerization betainization approach .Physical And Chemical Properties Analysis

The compound is a colorless liquid . It has a molecular weight of 333.409 . The compound’s thermoresponsive behavior can be modified, which has potential applications in drug delivery, sensing, and oil/lubricant viscosity modification .Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been synthesized and studied for its antibacterial activity . The results revealed that the complex has good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

Ion-Associate Complex Formation

The compound has been used to form an ion-associate complex with sodium tetraphenyl borate . This complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .

Computational Study

The compound has been used in computational studies to understand the relationships between bioactive molecules and receptor interactions . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .

Alzheimer’s Disease Treatment

Research has been conducted to evaluate the potential of the compound as a treatment for Alzheimer’s disease . In this research, new thiazole-bearing sulfonamide analogs were synthesized and their biological activities were evaluated as potent anti-Alzheimer’s agents .

pH-Responsive Properties

The compound has been used in the study of pH-responsive properties . The dynamic swelling behavior of different nanoparticle formulations in response to a change in pH was determined .

Green Chemistry

The compound has been used in green chemistry applications . The ion-associate complex was synthesized at room temperature, demonstrating an environmentally friendly approach to chemical synthesis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4/c1-6-18(7-2)9-8-17-16(19)12-10-13(20-3)15(22-5)14(11-12)21-4/h10-11H,6-9H2,1-5H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJCSDICDJMSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate](/img/structure/B2944682.png)

![3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2944686.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2944689.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)

![1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone](/img/structure/B2944699.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2944702.png)

![(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2944703.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2944705.png)